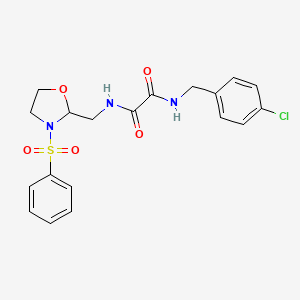![molecular formula C14H15BrN2O3 B2758324 methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate CAS No. 1797285-71-2](/img/structure/B2758324.png)
methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate is an organic compound with the molecular formula C14H15BrN2O3 and a molecular weight of 339.19 g/mol. This compound features a brominated aromatic ring, a cyanomethyl group, and an ester functionality, making it a versatile molecule in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate typically involves multiple steps:
Bromination of 2-methylphenyl: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.
Formation of N-(cyanomethyl)acetamide: This intermediate is then reacted with cyanomethyl acetate under basic conditions to form N-(cyanomethyl)acetamide.
Coupling Reaction: The final step involves coupling the brominated aromatic compound with the N-(cyanomethyl)acetamide derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and coupling reactions, ensuring high yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 4-bromo-2-methylbenzoic acid.
Reduction: Methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]ethanol.
Substitution: 4-azido-2-methylphenyl derivatives or 4-thio-2-methylphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate is used as an intermediate for the synthesis of more complex molecules. Its brominated aromatic ring allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound can be used in the design of bioactive molecules, particularly those targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships (SAR) in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile building block.
Mecanismo De Acción
The mechanism of action of methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The brominated aromatic ring and ester functionality can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[2-(4-chloro-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-[2-(4-fluoro-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate: Contains a fluorine atom instead of bromine.
Methyl 2-[2-(4-iodo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can significantly influence the compound’s chemical behavior and biological activity.
Propiedades
IUPAC Name |
methyl 2-[[2-(4-bromo-2-methylphenyl)acetyl]-(cyanomethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-10-7-12(15)4-3-11(10)8-13(18)17(6-5-16)9-14(19)20-2/h3-4,7H,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJRMIMFPAABEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)N(CC#N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758243.png)



![3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2758250.png)


![N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide](/img/structure/B2758254.png)




![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)
